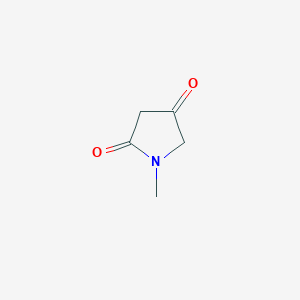

1-Methylpyrrolidine-2,4-dione

描述

Contextualization within Pyrrolidinedione Chemistry

The pyrrolidine-2,4-dione (B1332186) core, also known as a tetramic acid, is a prominent structural motif found in a wide array of biologically active natural products. researchgate.netmdpi.com These compounds exhibit a broad spectrum of activities, including antimicrobial, antifungal, antiviral, and anticancer properties. researchgate.netontosight.aiontosight.ai The versatility of the pyrrolidinedione ring system allows for diverse substitutions, leading to a vast library of derivatives with distinct biological profiles. bohrium.com

Historical Trajectories and Foundational Discoveries Pertaining to the Pyrrolidinedione Core

The synthesis of the parent pyrrolidine-2,4-dione (tetramic acid) was achieved by heating its 3-ethoxycarbonyl derivative. rsc.org Early synthetic methods were sometimes found to erroneously produce anhydro-derivatives. rsc.org A significant advancement in pyrrolidinedione chemistry was the development of methods for C-acylation at the C-3 position, which was found to enhance antibacterial activity. researchgate.netrsc.org The Dieckmann cyclization of N-alkoxycarbonylacetyl derivatives has been a widely applied and efficient method for constructing the tetramic acid nucleus. researchgate.netresearchgate.net

Significance of the 1-Methylpyrrolidine-2,4-dione Scaffold for Advanced Chemical Synthesis

This compound serves as a versatile starting material for creating more complex molecules. smolecule.com Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. smolecule.com For instance, it can be used to synthesize derivatives with potential biological activities, such as 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, which has shown moderate antibacterial activity. smolecule.commdpi.com The specific substitution pattern of this compound imparts unique reactivity compared to its analogs, making it a valuable tool in organic synthesis. smolecule.com

Overview of Current Research Paradigms and Directions for this compound

Current research on this compound and its derivatives is focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously exploring new synthetic routes to create diverse analogs of this compound with varied functionalities. smolecule.combohrium.com

Biological Evaluation: A significant portion of research is dedicated to investigating the biological activities of these compounds, particularly their potential as antimicrobial and anticancer agents. researchgate.netmdpi.combohrium.com

Medicinal Chemistry: The pyrrolidinedione scaffold is being actively explored in drug discovery programs to develop new therapeutic agents. smolecule.comontosight.aibohrium.com For example, derivatives are being studied as potential enzyme inhibitors and receptor modulators. smolecule.com

Material Science: The compound is also utilized in the development of new materials and catalysts. smolecule.com

The study of this compound and its analogs remains a dynamic field with promising prospects for the discovery of novel compounds with significant applications in chemistry and medicine.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37772-91-1 | smolecule.comchemscene.com |

| Molecular Formula | C5H7NO2 | smolecule.comchemscene.com |

| Molecular Weight | 113.11 g/mol | smolecule.comchemscene.com |

| IUPAC Name | This compound | smolecule.com |

| SMILES | CN1CC(=O)CC1=O | smolecule.comchemscene.com |

| InChI Key | LVXMNKXQKQCYAH-UHFFFAOYSA-N | smolecule.com |

Spectroscopic Data of a this compound Derivative

Spectroscopic data for the derivative 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione: mdpi.com

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H-NMR (DMSO-d6) | 1.17/1.18 (t, J = 7.0, 3H), 2.47/2.50 (s, 3H), 2.80/2.81 (s, 3H), 3.41 (m, 2H), 3.54/3.61 (s, 2H), 10.36/10.67 (br s, 1H) |

| ¹³C-NMR (DMSO-d6) | 12.7/13.8, 14.9/15.0, 28.2/28.6, 37.2/37.5, 55.2/56.8, 94.8/96.6, 167.0/167.6, 170.4/173.4, 191.7/194.7 |

Note: The doubling of signals is due to Z/E isomerism in solution. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-6-3-4(7)2-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXMNKXQKQCYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558453 | |

| Record name | 1-Methylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37772-91-1 | |

| Record name | 1-Methylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylpyrrolidine 2,4 Dione and Its Derivatives

Established Synthetic Routes to the 1-Methylpyrrolidine-2,4-dione Nucleus

The foundational approaches to constructing the this compound core primarily involve classical organic reactions that have been refined over time. These methods focus on the efficient formation of the five-membered dione (B5365651) ring system.

Cyclization Reactions for Pyrrolidine-2,4-dione (B1332186) Ring Formation

A cornerstone in the synthesis of the pyrrolidine-2,4-dione ring is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for the formation of five-membered rings. organic-chemistry.org The general mechanism involves the base-catalyzed intramolecular reaction of a diester to form a β-keto ester. For the synthesis of pyrrolidine-2,4-diones, this typically begins with an α-amino acid ester, which is first acylated with a malonic acid derivative. The resulting diester then undergoes Dieckmann cyclization to yield the desired ring system. rsc.org

A typical reaction sequence is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | α-Amino acid ester, Ethoxycarbonylacetic acid | Condensation | N-acylated diester |

| 2 | N-acylated diester | Base (e.g., Sodium ethoxide) | Pyrrolidine-2,4-dione |

| 3 | Pyrrolidine-2,4-dione | Hydrolysis and Decarboxylation | Substituted pyrrolidine-2,4-dione |

This method is versatile and can be adapted to produce a variety of substituted pyrrolidine-2,4-diones by starting with different α-amino acids. For the synthesis of this compound, an N-methylated α-amino acid ester would be the logical starting material.

Acylation Strategies in the Construction of Pyrrolidinedione Derivatives

Once the pyrrolidine-2,4-dione nucleus is formed, further functionalization can be achieved through acylation at the C-3 position. This is a key strategy for introducing a wide range of substituents and creating diverse derivatives. The acylation is typically carried out on pre-formed pyrrolidine-2,4-diones using acid chlorides in the presence of a Lewis acid. rsc.org

A particularly effective protocol utilizes boron trifluoride-diethyl ether as the Lewis acid. This method leads to the formation of neutral boron difluoride complexes of the 3-acyltetramic acids, which can then be methanolyzed to yield the final acylated product. rsc.org An example of this is the acylation of 5-isopropyl-1-methyl-pyrrolidine-2,4-dione. rsc.org

| Pyrrolidine-2,4-dione Derivative | Acylating Agent | Lewis Acid | Product |

| 5-isopropyl-1-methyl-pyrrolidine-2,4-dione | Acid chlorides | Boron trifluoride-diethyl ether | 3-acyl-5-isopropyl-1-methyl-pyrrolidine-2,4-dione |

It is important to note that the reaction conditions can influence the outcome, as the quaternary ammonium (B1175870) enolates of 5-substituted pyrrolidine-2,4-diones have been observed to isomerize during O-acylation with acid chlorides. rsc.org

Lactamization Approaches for Pyrrolidone Ring Systems

Lactamization, the formation of a cyclic amide (a lactam), is a fundamental process in the synthesis of pyrrolidone ring systems. This can be achieved through the intramolecular cyclization of an appropriate amino acid. For the synthesis of a 1-methylpyrrolidone derivative, an N-methylated γ-amino acid would be the requisite precursor.

The industrial synthesis of N-methyl-2-pyrrolidone (NMP), a related compound, often involves the reaction of gamma-butyrolactone (γ-BL) with monomethylamine (MMA). google.comchemicalbook.com This reaction proceeds through an N-methyl-γ-hydroxybutanamide intermediate, which then undergoes dehydration and cyclization to form the NMP ring. chemicalbook.com While this produces a pyrrolidin-2-one, similar principles can be applied to the synthesis of the dione structure, for instance, by starting with a γ-amino-β-ketoester.

Advanced Synthetic Approaches to this compound Analogues

Beyond the established methods, advanced synthetic strategies are employed to create more complex analogues of this compound, often with a focus on efficiency and stereochemical control.

Multi-step Synthesis Design and Optimization

The construction of complex molecules often requires a multi-step synthetic approach. The design of such a synthesis involves a logical sequence of reactions to build the target molecule from simpler starting materials. libretexts.org For complex derivatives of this compound, a multi-step synthesis might involve the initial formation of a substituted pyrrolidine (B122466) ring followed by a series of functional group interconversions and coupling reactions. nih.gov

A modern approach to optimizing multi-step syntheses is the use of flow chemistry. This technique involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. Flow chemistry offers several advantages, including improved reaction control, enhanced safety, and the potential for automation and scale-up. syrris.jp The synthesis of complex natural products has been achieved using multi-step flow systems, demonstrating the power of this approach for constructing intricate molecular architectures. syrris.jp

Asymmetric Synthesis for Stereochemical Control

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

For the synthesis of chiral this compound analogues, asymmetric strategies can be employed. These strategies can involve the use of a chiral starting material (chiral pool synthesis), the use of a chiral auxiliary, or the use of a chiral catalyst. nih.gov The asymmetric synthesis of enantioenriched 2,5-disubstituted pyrrolidines has been extensively studied and provides a foundation for the stereoselective synthesis of related dione structures. nih.gov

Catalytic asymmetric methods are particularly powerful as a small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product. For instance, catalytic asymmetric deprotonation followed by an aldehyde trapping and ring expansion has been used to convert N-Boc pyrrolidine into chiral piperidine derivatives, showcasing the potential of catalytic methods for the asymmetric transformation of pyrrolidine-based scaffolds. google.com Similarly, the development of organocatalysts derived from proline and its analogues has revolutionized the field of asymmetric synthesis, providing efficient routes to a wide variety of chiral molecules. unibo.it

Catalytic Methodologies in Pyrrolidinedione Synthesis

Catalysis offers efficient and selective routes to pyrrolidinedione cores, minimizing waste and allowing for the construction of complex molecular architectures. Both metal-based and organic catalysts have been employed to facilitate the synthesis of these heterocyclic systems.

Transition metal catalysis has been instrumental in the development of novel methods for the synthesis of heterocyclic compounds, including pyrrolidine derivatives. While specific examples focusing exclusively on this compound are not extensively documented, related metal-catalyzed transformations for the synthesis of pyrrolidinone and pyrrolidinedione scaffolds provide valuable insights.

One-pot synthesis of N-methylpyrrolidine (NMPD) has been achieved using a Cu and Ni modified ZSM-5 catalyst from 1,4-butanediol and methylamine. This process, which operates under a hydrogen atmosphere, highlights the synergy between copper and nickel species in achieving high yields of over 90%. The catalyst's reusability and the potential for scale-up suggest its industrial applicability rsc.orgmdpi.com. Although this synthesis leads to a reduced pyrrolidine, the principles of using mixed-metal catalysts for C-N bond formation are relevant.

Furthermore, transition metals are pivotal in various coupling reactions that can be applied to the synthesis of complex pyrrolidine-containing molecules. For instance, palladium-catalyzed reactions are widely used in the synthesis of marine natural products containing diverse heterocyclic cores mdpi.com. These methodologies could potentially be adapted for the synthesis of substituted this compound derivatives.

A study on the synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butanediol over CuNiPd/ZSM-5 catalysts further demonstrates the utility of mixed-metal systems in the one-pot synthesis of N-substituted pyrrolidines rsc.org.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules with high enantioselectivity. The pyrrolidine motif itself is a privileged structure in many organocatalysts researchgate.netbeilstein-journals.orgnih.gov.

The synthesis of pyrrolidine-2,5-dione derivatives has been accomplished using a self-assembled three-component system as an organocatalyst for the Michael addition of ketones to N-substituted maleimides ebi.ac.uk. This approach has been utilized to synthesize a range of cycloalkyl, alkyl, and aryl carbonyl derivatives with potential anti-inflammatory properties ebi.ac.uk.

New pyrrolidine-based organocatalysts have been synthesized and their efficacy has been demonstrated in the asymmetric Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% beilstein-journals.orgnih.gov. The modular nature of these catalysts allows for tuning of their steric and electronic properties to optimize reactivity and selectivity beilstein-journals.orgnih.gov.

The application of organocatalysis extends to the synthesis of various chiral molecules, and it is considered a key pillar of enantioselective catalysis alongside metal-complex-mediated catalysis and biocatalysis beilstein-journals.orgnih.gov. Prolinamide-based organocatalysts, for example, have been successfully used in enantioselective Biginelli reactions nih.gov.

Green Chemistry Principles in the Development of Synthetic Routes

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. This involves the use of safer solvents, waste prevention, and the development of energy-efficient processes.

A green chemistry approach for the synthesis of N-methylpyrrolidine has been developed using water as a solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst. This method proceeds at a moderate temperature of 90°C and achieves a product yield of 50.3% researchgate.net. The use of an aqueous medium and a readily available catalyst makes this process economically and environmentally advantageous over conventional methods that often employ high temperatures, pressures, and toxic solvents researchgate.net.

The synthesis of biobased N-methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA) represents another advancement in green chemistry. This one-pot procedure utilizes methanol (B129727) as a methylating agent and a halogen salt as a catalyst, achieving high conversion and selectivity above 90% rsc.org. The use of GABA, which can be derived from plant proteins, offers a renewable feedstock for the production of NMP rsc.org.

The 12 principles of green chemistry provide a framework for developing more sustainable chemical processes. These principles include waste prevention, atom economy, and the use of renewable feedstocks greenchemistry-toolkit.orgnih.gov. The application of these principles is crucial for the future of chemical manufacturing.

Derivatization Strategies for this compound and Related Scaffolds

The functionalization of the pyrrolidinedione core is essential for exploring the structure-activity relationships of these compounds and for developing new molecules with desired properties.

Synthesis of Substituted this compound Derivatives

Various strategies have been developed for the synthesis of substituted pyrrolidinedione derivatives. A common approach involves the condensation of amines with dicarbonyl compounds or their equivalents.

For instance, 3-substituted 1,5-diphenylpyrrolidine-2,4-diones have been synthesized by condensing 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate, followed by reaction with various nucleophiles such as hydrazine (B178648) hydrate and secondary amines nih.govresearchgate.net.

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been achieved through a three-component reaction of aromatic aldehydes, aniline, and ethyl 2,4-dioxovalerate, followed by reaction with aliphatic amines beilstein-journals.org. The resulting compounds exist in an enamine form stabilized by an intramolecular hydrogen bond beilstein-journals.org.

A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones has been developed from donor-acceptor cyclopropanes and primary amines. This method involves a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation nih.gov.

The pyrrolidine-2,5-dione scaffold has been identified as a valuable core for anticonvulsant agents, leading to the synthesis of numerous 1,3-disubstituted derivatives nih.gov.

Investigation of Unexpected Product Formations and Mechanistic Elucidation in Pyrrolidinedione Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side products. Mechanistic studies often combine experimental observations with computational analysis.

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a proposed mechanism involves the acid-catalyzed condensation of an aromatic aldehyde and aniline to form an iminium species. This is followed by a nucleophilic attack from the enol form of ethyl 2,4-dioxovalerate beilstein-journals.org. Computational studies based on Density Functional Theory (DFT) have been employed to investigate the reaction pathway and have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products beilstein-journals.org.

The reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide was found to unexpectedly yield 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline as the sole product. Computational studies indicated a polar, pdr-type mechanism for this [3+2] cycloaddition reaction mdpi.com.

Biomimetic synthesis approaches can sometimes lead to the formation of unexpected diastereomers, providing insights into the possible biosynthetic pathways of natural products nih.gov.

Mechanistic studies on the Maillard reaction, which can lead to the formation of pyrrole and pyridine derivatives from sugars and amino acids, have highlighted the role of key intermediates such as 3-deoxyaldoketose and 1,3-dideoxy-1-amino-2,4-diketose researchgate.net.

Chemical Reactivity and Transformation Mechanisms of 1 Methylpyrrolidine 2,4 Dione

Fundamental Reaction Pathways of the Pyrrolidinedione Ring

The reactivity of the 1-Methylpyrrolidine-2,4-dione scaffold is analogous in some respects to related dicarbonyl systems, such as hydantoins (imidazolidine-2,4-diones). The presence of two carbonyl groups activates the adjacent C-H bonds and provides sites for both nucleophilic attack and reduction.

Oxidation Reactions and Characterization of Oxo Derivatives

The oxidation of the pyrrolidinedione ring, particularly at the active methylene (B1212753) group (C5), can lead to the formation of hydroxylated or further oxidized derivatives. While direct oxidation studies on this compound are not extensively detailed in the provided context, metabolic studies of analogous compounds like 1-methylhydantoin (B147300) (1-methylimidazolidine-2,4-dione) offer insight into potential pathways. Mammalian metabolism demonstrates a stepwise oxidation process, first yielding a 5-hydroxy derivative, which is then further oxidized to a trione (B1666649) structure (1-methylparabanic acid). rsc.org This suggests that chemical oxidation of this compound could similarly target the C5 position to introduce a hydroxyl group, which may exist in equilibrium with a tri-keto form.

The enzymatic nature of this biological transformation, indicated by its stereoselectivity, highlights the potential for developing selective chemical oxidants to achieve similar transformations in a laboratory setting. rsc.org The characterization of these oxo derivatives typically relies on spectroscopic methods to confirm the introduction of new functional groups and to determine their stereochemistry.

| Analogous Reaction | Substrate | Transformation | Product | Significance |

| Mammalian Metabolism rsc.org | 1-Methylhydantoin | Stepwise enzymatic oxidation | 5-Hydroxy-1-methylhydantoin, then 1-Methylparabanic acid | Demonstrates susceptibility of the C5 position to oxidation, leading to hydroxylated and trione derivatives. |

Reduction Reactions Leading to Pyrrolidine (B122466) Derivatives

The carbonyl groups of the pyrrolidinedione ring are susceptible to reduction, offering a pathway to various pyrrolidine derivatives such as β-hydroxy lactams. The selective reduction of one carbonyl group over the other is a significant challenge. Research on the asymmetric hydrogenation of β-keto lactams using iridium-based catalysts has shown high efficiency and selectivity. acs.org This method, applied to racemic β-keto γ-lactams, can produce chiral β-hydroxy lactams with excellent diastereoselectivity and enantioselectivity via a dynamic kinetic resolution process. acs.org Such reactions are valuable for synthesizing chiral intermediates for pharmaceuticals. acs.org

The conditions for these reductions are typically mild and can be adapted for various substituted lactams, indicating that this compound could be a suitable substrate for producing chiral 4-hydroxy-1-methylpyrrolidin-2-one (B2889683) derivatives.

| Catalyst System | Substrate Type | Product Type | Yield/Selectivity | Reference |

| Iridium-SpiroSAP | Racemic β-keto γ-, δ-, ε-lactams | Chiral syn-β-hydroxy lactams | 87–99% yield, 83–99.9% ee, >97:3 dr | acs.org |

Nucleophilic Substitution Reactions Involving the Nitrogen Atom

The nitrogen atom in this compound is part of a lactam (a cyclic amide), which generally makes it less nucleophilic and less prone to direct substitution compared to an amine. The reactivity of the lactam functionality is often centered on the carbonyl carbon, which is susceptible to nucleophilic attack, potentially leading to ring-opening. youtube.com However, reactions involving substitution at the nitrogen atom typically require modification of the existing N-substituent or occur under specific conditions.

While direct nucleophilic substitution on the nitrogen of an already N-alkylated lactam is uncommon, related chemistries can be considered. For instance, in the synthesis of N-methylpyrrolidone (a related lactam), methylation of the parent pyrrolidone can occur via a proposed mechanism involving a halomethane intermediate when using ammonium (B1175870) halide catalysts. lookchem.com This implies that the N-H bond of an unsubstituted pyrrolidinedione could undergo nucleophilic attack on an alkyl halide. For this compound, reactions involving the nitrogen would more likely proceed via initial transformation of the carbonyl groups or deprotonation at the active methylene position.

Cycloaddition Reactions of Pyrrolidinedione Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex ring systems with high stereocontrol. Pyrrolidinedione systems, or their precursors and analogs, are active participants in these transformations.

Diels-Alder Reaction Mechanisms and Stereocontrol in Natural Product Biosynthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for synthesizing six-membered rings. wikipedia.orgmasterorganicchemistry.com In this context, structures analogous to this compound, such as N-substituted maleimides, are excellent dienophiles due to the electron-withdrawing nature of their two carbonyl groups. This reaction involves a conjugated diene reacting with the dienophile to form a cyclohexene (B86901) derivative. wikipedia.org

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For instance, a cis-dienophile will result in cis substituents on the newly formed ring. masterorganicchemistry.com A key aspect of stereocontrol is the "endo rule," which states that the transition state leading to the endo product is kinetically favored. masterorganicchemistry.com This preference is often attributed to secondary orbital interactions between the substituents of the dienophile and the π-system of the diene in the transition state.

In the biosynthesis of many natural products, enzymes known as Diels-Alderases catalyze these cycloadditions, ensuring high regio- and stereoselectivity that might be difficult to achieve with purely thermal reactions. These enzymatic reactions underscore the importance of precise orbital alignment and transition state stabilization in controlling reaction outcomes.

| Reaction Component | Role | Key Stereochemical Principle | Controlling Factors |

| N-Substituted Maleimide (Dienophile) | 2π-electron component | Stereochemistry of substituents is preserved in the product. masterorganicchemistry.com | Electronic effects (electron-withdrawing groups enhance reactivity), steric hindrance. rsc.orgyoutube.com |

| Conjugated Diene | 4π-electron component | Must adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.com | Substituent position ("in" vs. "out") determines product stereochemistry. masterorganicchemistry.com |

| Transition State | N/A | Endo product is kinetically favored (Endo Rule). | Secondary orbital interactions, catalyst-substrate interactions. |

1,3-Dipolar Cycloaddition Processes in Pyrrolidine Ring Formation

The 1,3-dipolar cycloaddition is one of the most versatile and powerful methods for constructing five-membered heterocyclic rings, including the pyrrolidine core. tandfonline.com This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). mdpi.com

A common and highly effective strategy for pyrrolidine synthesis involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). nih.govacs.org Azomethine ylides can be generated in situ through various methods, such as the thermal decarboxylation of α-amino acids in the presence of an aldehyde or ketone. tandfonline.com The resulting azomethine ylide is then trapped by a suitable dipolarophile to yield a highly functionalized pyrrolidine ring. tandfonline.commdpi.com

This method allows for the creation of multiple stereocenters in a single, atom-economical step. acs.orgacs.org The regio- and stereoselectivity of the cycloaddition can be controlled through the choice of reactants, catalysts (often transition metals like copper or silver), and reaction conditions, making it a valuable tool for asymmetric synthesis. acs.orgnih.govrsc.org This approach is widely used to access the core structures of numerous biologically active natural products and pharmaceuticals. nih.gov

| Reaction Component | Role | Generation/Example | Outcome |

| Azomethine Ylide | 1,3-Dipole | Generated in situ from the condensation of an α-amino acid (e.g., sarcosine, glycine) and an aldehyde/ketone. tandfonline.comnih.gov | Provides the C-N-C backbone of the new pyrrolidine ring. |

| Alkene | Dipolarophile | Typically an electron-deficient alkene (e.g., maleimides, acrylates, styrenes). mdpi.comnih.gov | Provides the remaining two carbon atoms of the five-membered ring. |

| Catalyst (optional) | Controls stereoselectivity | Silver acetate, copper(I) complexes. nih.govnih.gov | Enantioenriched and diastereomerically pure pyrrolidine derivatives. acs.orgrsc.org |

Electrophilic and Radical Transformations within Pyrrolidinedione Frameworks

The reactivity of the this compound ring is dominated by the chemistry of its 1,3-dicarbonyl system. The methylene group at the C3 position is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of its protons. This makes the C3 position a potent nucleophile upon deprotonation, readily participating in a variety of electrophilic substitution reactions.

Common electrophilic transformations involving pyrrolidine-2,4-dione (B1332186) frameworks include condensation reactions with aldehydes and other electrophiles. For instance, studies on analogous 1,5-disubstituted pyrrolidine-2,4-diones demonstrate facile condensation with ethyl orthoformate to yield 3-ethoxymethylene derivatives. nih.gov This intermediate can then undergo further substitution with various nucleophiles. nih.gov Similarly, condensation with aromatic aldehydes can lead to the formation of 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones. nih.gov These reactions highlight the high reactivity of the C3 position towards electrophiles.

While the electrophilic reactivity is well-documented, information on radical transformations within the this compound framework is less common in the literature. However, based on general principles of radical chemistry, several pathways can be postulated. libretexts.org The acidic C-H bonds at the C3 position could be susceptible to hydrogen atom abstraction by a sufficiently reactive radical species, generating a stabilized carbon-centered radical. This radical could then participate in addition or coupling reactions. Furthermore, the N-methyl group and the C5 position are also potential sites for radical abstraction. Radical reactions are typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org

Regioselectivity and Chemoselectivity in this compound Reactivity

Regioselectivity in the reactions of this compound is primarily governed by the electronic properties of the ring. The most reactive site for electrophilic attack is overwhelmingly the C3 carbon. The formation of an enolate at this position is highly favored due to the ability of both adjacent carbonyl groups to delocalize the negative charge. This inherent reactivity directs electrophiles to substitute at this position with high precision.

For example, in reactions involving N-substituted pyrrolidine-2,3-diones, which share features with the 2,4-dione system, condensation with amines as nucleophiles typically occurs at the C3 position to yield an enamine product. researchgate.net However, chemoselectivity can be observed in more complex systems. In a study involving a transimination reaction, a pyrrolidine-2,3-dione (B1313883) derivative containing a Schiff base linkage at the C4 position reacted with methylamine. Instead of the expected attack at the C3 carbonyl, the reaction proceeded via a reversible transimination at the C4-substituent, demonstrating that reaction outcomes can be directed by the specific functionalities present. beilstein-journals.org

Computational studies on related pyrrolidone systems have shown that the kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product, suggesting that the pathway with the lowest activation energy is strongly favored. beilstein-journals.org

| Reaction Type | Reactant(s) | Key Reagent/Conditions | Major Product | Selectivity Observed |

| Condensation | 1,5-Diphenylpyrrolidine-2,4-dione | Ethyl orthoformate | 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | High Regioselectivity for C3 |

| Condensation | 1,5-Diphenylpyrrolidine-2,4-dione | Aromatic Aldehydes | 3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones | High Regioselectivity for C3 |

| Transimination | 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Methylamine | 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | High Chemoselectivity (attack at side chain, not ring carbonyl) |

Reaction Kinetics and Mechanistic Studies of this compound Transformations

Detailed kinetic studies specifically on this compound are limited. However, mechanistic insights can be drawn from computational and experimental studies on analogous structures. The key to its reactivity is the formation of an enol or enolate intermediate.

Mechanistic studies involving the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives from 3-pyrroline-2-ones and aliphatic amines have been performed using Density Functional Theory (DFT) calculations. beilstein-journals.org These studies propose a reaction mechanism that proceeds through a defined transition state. The calculations revealed that the main product is formed favorably via the pathway with the lowest Gibbs free energy of activation (ΔG#). beilstein-journals.org Such computational approaches are invaluable for understanding the reaction coordinates, identifying transition states, and predicting the favorability of different reaction pathways. For this compound, reactions at the C3 position would similarly proceed through an enolate intermediate, and the rate of reaction would be dependent on the stability of this intermediate and the energy barrier to its formation and subsequent reaction with an electrophile.

| Study Type | System Studied | Methodology | Key Mechanistic Finding |

| Computational | Reaction of 3-pyrroline-2-one (B142641) with methylamine | DFT Calculations | The main product is formed via the pathway with the lowest activation energy (ΔG#). beilstein-journals.org |

| Experimental | Condensation of 1,5-diphenylpyrrolidine-2,4-dione | Chemical Synthesis & Spectroscopy | Reaction proceeds via the active methylene group at C3, which acts as a nucleophile. nih.gov |

The outcome of chemical reactions that can yield more than one product can be determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures or with short reaction times, the major product is the one that is formed fastest. This "kinetic product" is formed via the pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com The reaction is effectively irreversible under these conditions. libretexts.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium. Under these reversible conditions, the major product will be the most stable one, known as the "thermodynamic product," regardless of how fast it is formed. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, this concept is highly relevant to reactions involving the formation of enolates. Deprotonation of the dione (B5365651) can lead to different enolate intermediates. The kinetic enolate is typically formed by removing the most sterically accessible proton, while the thermodynamic enolate is the more stable, often more substituted, enolate. wikipedia.org For this compound, the protons at C3 are significantly more acidic than those at C5, meaning deprotonation will almost exclusively occur at C3, leading to a single, highly stabilized enolate.

However, in subsequent reactions, there might be competing pathways. For example, in an alkylation reaction, the electrophile could potentially attack the enolate at the carbon (C-alkylation) or at the oxygen (O-alkylation). The distribution of these products could be influenced by kinetic versus thermodynamic conditions. DFT calculations on the formation of related pyrrolidine-2,3-dione derivatives have shown that kinetic selectivity is more significant than thermodynamic selectivity, indicating that the faster-forming product is the one predominantly observed. beilstein-journals.org This suggests that many transformations of the pyrrolidinedione ring are likely under kinetic control.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methylpyrrolidine 2,4 Dione

High-Resolution Spectroscopic Analysis Techniques

High-resolution spectroscopy provides the fundamental data required to piece together the molecular puzzle of 1-Methylpyrrolidine-2,4-dione, from its atomic connectivity to its precise molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not extensively detailed in publicly available literature, the molecular structure allows for the prediction of its key spectral features.

The structure of this compound (C₅H₇NO₂) contains distinct proton and carbon environments that would be resolved by ¹H and ¹³C NMR. The key structural feature influencing its NMR spectra is the potential for keto-enol tautomerism. The dione (B5365651) can exist in equilibrium with its enol forms, which would lead to different sets of signals or averaged signals depending on the solvent and temperature conditions. The analysis of chemical shifts, coupling constants, and signal integration would be critical in assigning the specific structure and determining the predominant tautomeric form in solution.

Expected ¹H NMR signals would correspond to:

The N-methyl (N-CH₃) group protons.

The methylene (B1212753) protons at the C3 position (-CH₂-), adjacent to a carbonyl group.

The methylene protons at the C5 position (-CH₂-), adjacent to the nitrogen atom and a carbonyl group.

Expected ¹³C NMR signals would correspond to:

The N-methyl carbon.

The two methylene carbons (C3 and C5).

The two carbonyl carbons (C2 and C4), which would likely have distinct chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the carbonyl (C=O) groups. The presence of two distinct carbonyl environments (an amide at C2 and a ketone at C4) would likely result in complex or multiple sharp peaks in the typical carbonyl region of the spectrum (approximately 1650-1750 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, enabling the determination of its elemental formula. The molecular formula for this compound is C₅H₇NO₂. The calculated monoisotopic mass for this compound is 113.047676 Da. uni.lu An experimental HRMS measurement yielding a mass-to-charge ratio consistent with this value would serve as definitive confirmation of the molecular formula. uni.lu

Advanced Structural Characterization Methods (e.g., Predicted Collision Cross Section for Gas-Phase Conformations)

Beyond traditional spectroscopy, advanced techniques like ion mobility-mass spectrometry provide insights into the size and shape of ions in the gas phase. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and moves through a buffer gas. While experimental CCS values are not available, predicted CCS values have been calculated using computational models. uni.lu These predictions offer valuable information about the likely gas-phase conformations of various ionic forms of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 114.05495 | 118.4 |

| [M+Na]⁺ | 136.03689 | 127.7 |

| [M+K]⁺ | 152.01083 | 127.3 |

| [M+NH₄]⁺ | 131.08150 | 141.8 |

| [M-H]⁻ | 112.04040 | 121.1 |

| [M+HCOO]⁻ | 158.04588 | 141.6 |

Conformational Analysis and Stereochemical Insights from Experimental Data

The five-membered pyrrolidine (B122466) ring is not planar and adopts puckered conformations to alleviate torsional strain. Typically, these rings exist in two primary, low-energy conformations known as the "envelope" and "twist" (or "half-chair") forms. nih.govresearchgate.netresearchgate.net The specific substituents on the ring dictate the energetic preference for a particular pucker.

Theoretical and Computational Studies on 1 Methylpyrrolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods provide detailed information about electron distribution and energy levels, which are key determinants of chemical behavior.

Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of chemical reactions involving organic molecules. researchgate.netunimib.it This approach is used to study the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway. nih.govpku.edu.cn For a molecule like 1-Methylpyrrolidine-2,4-dione, DFT can be employed to investigate various reactions, such as cycloadditions, condensations, or rearrangements.

DFT calculations can provide critical data on the activation energies and reaction energies for different potential pathways. researchgate.net For instance, in a hypothetical reaction, DFT could be used to determine whether the reaction proceeds through a concerted one-step mechanism or a stepwise mechanism involving intermediates. nih.govpku.edu.cn The theory has been successfully applied to understand the regioselectivity and stereoselectivity of reactions in similar heterocyclic systems. researchgate.net

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Intermediate Energy (kcal/mol) | Product Energy (kcal/mol) | Mechanism Type |

|---|---|---|---|---|

| Pathway A | 25.3 | N/A | -15.8 | Concerted |

This table is illustrative and demonstrates the type of data that can be generated from DFT studies to compare different reaction mechanisms.

The electronic properties of this compound can be analyzed through its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mdpi.com

A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals across the molecule can predict the sites of electrophilic and nucleophilic attack. For this compound, the carbonyl carbons are expected to be electrophilic sites, while the oxygen atoms and the nitrogen atom could act as nucleophilic centers.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.2 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | Chemical reactivity and stability |

Note: These values are representative and would be determined through specific quantum chemical calculations.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions

Molecular modeling and dynamics simulations are powerful techniques for studying the three-dimensional structure and dynamic behavior of molecules. mdpi.commdpi.com For this compound, these methods can reveal its preferred conformations and how it interacts with its environment, such as solvent molecules.

The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation can be influenced by the substituents on the ring. Molecular dynamics simulations can track the movements of atoms over time, providing a picture of the conformational flexibility of the molecule and the energy barriers between different conformations. arxiv.orgresearcher.life Such simulations have been used to study the behavior of the related compound N-methylpyrrolidone in water, showing strong structuring effects on the surrounding water molecules. rsc.org

Structure-Activity Relationship (SAR) Studies for Non-Therapeutic Biological Applications

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies can help in understanding its potential applications in areas other than medicine, such as agriculture or materials science.

Computational tools can predict the likely biological activities of a molecule based on its structure. mdpi.com Software like PASS (Prediction of Activity Spectra for Substances) analyzes the structure of a compound and compares it to a large database of known biologically active substances to predict a spectrum of potential activities. mdpi.com For this compound, such predictions could suggest non-therapeutic applications, for example, as an herbicide, insecticide, or plant growth regulator. For instance, derivatives of pyrrolidine-2,4-dione (B1332186) have been investigated for their larvicidal activity against mosquitoes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By identifying key structural features that influence a particular activity, QSAR can guide the design of new compounds with enhanced performance for a specific application.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules. uni-muenchen.denih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, visually indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.de

For this compound, the MEP surface would show negative potential around the carbonyl oxygen atoms, indicating these are likely sites for interactions with positively charged species or hydrogen bond donors. researchgate.netnih.gov Conversely, regions near the hydrogen atoms would show positive potential. This information is crucial for understanding molecular recognition processes, such as how the molecule might bind to a biological target or interact with other molecules in a material.

Biological Activity Research of 1 Methylpyrrolidine 2,4 Dione and Its Analogs Mechanistic and Molecular Focus

Enzyme Inhibition Studies and Mechanistic Investigations

Research into 1-Methylpyrrolidine-2,4-dione and its structural analogs has revealed significant inhibitory activity against several key enzymes, highlighting the therapeutic potential of this chemical class.

Analogs of this compound have been identified as inhibitors of several critical enzymes involved in various disease pathologies.

DNA Polymerases : Certain pyrrolidine (B122466) alkaloids, which are structural analogs, have demonstrated inhibitory effects on eukaryotic DNA polymerases. nih.gov One such compound, 1,4-dideoxy-1,4-imino-D-ribitol (DRB), isolated from the mulberry tree, was found to strongly inhibit the activities of eukaryotic DNA polymerases with IC50 values ranging from 21-35 µM. nih.govresearchgate.net This inhibition was selective, as the compound had minimal effect on prokaryotic DNA polymerases. nih.govresearchgate.net

α-glucosidase : The pyrrolidine scaffold is a key feature in the development of α-glucosidase inhibitors, which are important for managing type 2 diabetes. nih.gov These inhibitors function by delaying carbohydrate digestion, which reduces the post-meal spike in blood glucose. nih.govnih.gov Various pyrrolidine derivatives have been studied for their potential to inhibit α-amylase and α-glucosidase. nih.gov For instance, a series of polyhydroxylated pyrrolidines have been developed as dual-target inhibitors of both α-glucosidase and aldose reductase (ALR2). nih.gov While specific data for this compound is limited, the activity of these analogs underscores the potential of the core structure.

Dipeptidyl Peptidase-4 (DPP-4) : DPP-4 inhibitors, known as gliptins, are an established class of oral medications for treating type 2 diabetes. nih.govnih.gov The mechanism involves preventing the breakdown of incretin (B1656795) hormones, which helps regulate blood sugar. nih.gov Several compounds containing the pyrrolidine core have been evaluated as potent DPP-4 inhibitors. researchgate.net For example, NVP DPP728, a cyanopyrrolidide compound, functions as a competitive inhibitor of the DPP-4 enzyme. nih.gov

| Analog Compound | Enzyme Target | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| 1,4-dideoxy-1,4-imino-D-ribitol (DRB) | Eukaryotic DNA Polymerases | 21-35 µM | nih.govresearchgate.net |

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-glucosidase | 5.44 - 50.45 µM | nih.gov |

| NVP DPP728 | Dipeptidyl Peptidase-4 (DPP-4) | Data not specified | nih.gov |

Kinetic studies are crucial for understanding how these compounds inhibit their target enzymes. For the pyrrolidine alkaloid 1,4-dideoxy-1,4-imino-D-ribitol (DRB), kinetic analysis revealed a competitive mode of inhibition with respect to the dNTP substrate for both DNA polymerases α and β. nih.gov The study also found that the inhibition of DNA polymerase α was noncompetitive with the template-primer, whereas the inhibition of DNA polymerase β was competitive with the template-primer. nih.gov In the realm of diabetes research, kinetic studies on a highly active pyrrolidine derivative targeting α-glucosidase suggested a competitive inhibition mechanism. researchgate.net Similarly, the DPP-4 inhibitor NVP DPP728, which features a cyanopyrrolidide structure, is characterized as a competitive inhibitor of its enzyme target. nih.gov

Receptor Modulation and Molecular Binding Interactions

Molecular docking simulations have provided significant insights into the binding interactions between pyrrolidine-dione analogs and their respective biological targets. mdpi.com These computational studies help to visualize how the ligands fit into the active sites of proteins and to identify key stabilizing interactions. mdpi.comnih.gov

For a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with anti-inflammatory effects, molecular docking revealed that the compounds act as ligands for inducible nitric oxide synthase (iNOS). nih.gov The simulations showed that the stability of the ligand-iNOS complexes was maintained through hydrogen bonds, particularly with residues Cys200 and Ser242, as well as through van der Waals interactions. nih.gov In another study, docking experiments with 1-methyl-1H-pyrrole-2,5-dione derivatives, which are selective COX-2 inhibitors, were used to determine their probable binding models within COX-1 and COX-2 isozymes. ebi.ac.uk The results supported experimental data by showing a stronger binding interaction with the target COX-2 enzyme. ebi.ac.uk

| Analog Class | Target Protein | Key Interacting Residues | Binding Affinity (Example) | Reference |

|---|---|---|---|---|

| 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones | Inducible Nitric Oxide Synthase (iNOS) | Cys200, Ser242 | -9.51 kcal/mol (Compound 5e) | nih.gov |

| 1-methyl-1H-pyrrole-2,5-diones | Cyclooxygenase-2 (COX-2) | Not specified | Data not specified | ebi.ac.uk |

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-glucosidase | Not specified | Data not specified | nih.gov |

Modulation of Cellular Processes (e.g., protein-protein interactions, signaling pathways)

Certain pyrrolidine-containing compounds have been shown to modulate cellular signaling pathways. For example, nicotine, a well-known pyrrolidine alkaloid, was found to stimulate cyclooxygenase (COX)-2 expression through the activation of the NF-κB signaling pathway, which in turn led to the release of prostaglandin (B15479496) E2. researchgate.net In the context of inflammation, the mechanism of action for certain N-substituted pyrrolidine-2,5-dione derivatives was investigated by examining their effects on mediators such as histamine, bradykinin, prostaglandin, and leukotriene. ebi.ac.uk These studies indicate that compounds with the pyrrolidine-dione core can interfere with key inflammatory pathways.

Antimicrobial Activity Mechanisms (In Vitro Studies)

A significant area of research for pyrrolidine-dione analogs is their antimicrobial activity. In vitro studies have demonstrated the efficacy of these compounds against clinically relevant bacterial pathogens.

Staphylococcus aureus : A novel library of pyrrolidine-2,3-dione (B1313883) scaffolds has shown promising effectiveness against S. aureus, including both its planktonic (free-floating) and biofilm-based forms. nih.gov These compounds demonstrated potent anti-biofilm properties, which is significant as biofilms are notoriously resistant to conventional antibiotics. nih.govnih.gov Another related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, exhibited a potent inhibitory effect against multidrug-resistant S. aureus (MRSA). rsc.orgnih.gov This compound had a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L⁻¹ and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L⁻¹. rsc.orgresearchgate.net

Escherichia coli : The antimicrobial activity of pyrrolidine analogs has also been observed against Gram-negative bacteria like Escherichia coli. An aqueous system containing N-methyl-2-pyrrolidone, a related lactam, displayed antimicrobial activity against E. coli in a dose-dependent manner. nih.gov While structurally different from a dione (B5365651), this finding suggests that the N-methylated pyrrolidine ring can be a key pharmacophore for antibacterial action.

| Analog Compound/Class | Bacterial Pathogen | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-Resistant S. aureus | MIC | 15 ± 0.172 mg L⁻¹ | rsc.orgresearchgate.net |

| pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-Resistant S. aureus | MBC | 20 ± 0.072 mg L⁻¹ | rsc.orgresearchgate.net |

| Pyrrolidine-2,3-dione Dimer (Compound 30) | S. aureus Biofilm | MBEC | 16 µg mL⁻¹ | nih.gov |

| N-methyl-2-pyrrolidone | E. coli | Inhibition Zone | 2.0 ± 0.2 cm | nih.gov |

Antifungal Properties and Modes of Action

The pyrrolidine-2,4-dione (B1332186) scaffold, a core component of this compound, is present in various natural and synthetic compounds that exhibit significant antifungal activity. Research into analogs has revealed mechanisms primarily targeting fungal cell structure and integrity.

Derivatives of pyrrolidine-2,4-dione have demonstrated potent activity against a range of pathogenic fungi. For instance, certain synthetic derivatives containing both hydrazine (B178648) and diphenyl ether pharmacophores have shown remarkable efficacy against fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org One particular compound from this series, designated 4h, exhibited an in vitro EC₅₀ value of 0.39 μg/mL against R. solani, a potency significantly greater than the commercial fungicide boscalid (B143098) (EC₅₀ of 2.21 μg/mL). rsc.org

The mode of action for these analogs appears to involve the disruption of fungal morphology. Scanning electron microscopy (SEM) studies of R. solani mycelia treated with compound 4h revealed the formation of numerous abnormal branches and swellings on the hyphae. rsc.org This suggests that the compound interferes with the synthesis or maintenance of the fungal cell wall or membrane, leading to uncontrolled growth and structural deformities.

Furthermore, peptidomimetic structures designed around the pyrrolidine-2,4-dione core have been evaluated for their antifungal potential. nih.gov These compounds, designed to mimic the properties of antifungal peptides, were tested against Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. nih.gov The results indicate that the pyrrolidinedione framework can serve as a template for designing novel antifungal agents, though the precise molecular targets of these peptidomimetics require further investigation. nih.gov The general mechanism for some related heterocyclic antifungal agents involves the formation of hydrogen bonds with active centers of various cellular constituents, which interferes with normal cellular processes. nih.gov

Table 1: Antifungal Activity of a Pyrrolidine-2,4-dione Analog (Compound 4h)

| Fungus | Compound 4h EC₅₀ (μg/mL) | Boscalid EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Rhizoctonia solani | 0.39 | 2.21 | rsc.org |

Antiviral Properties of Related Pyrrolidinedione Frameworks

While research specifically targeting the antiviral properties of this compound is limited, studies on analogous structures containing the pyrrolidine ring system indicate that this framework is a promising scaffold for the development of antiviral agents. Pyrrolidine derivatives have been noted for their activity against various viruses, including the influenza virus. researchgate.net

Broader research into related heterocyclic systems, such as pyrrolopyrimidines, has provided insights into potential antiviral mechanisms. Novel compounds based on these frameworks have demonstrated significant activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting viral polymerase enzymes, which are crucial for viral replication. nih.gov The stability of the compound-enzyme interaction, as predicted by molecular dynamics, appears to correlate with the observed biological activity. nih.gov This mode of action, targeting essential viral enzymes, represents a potential mechanism for pyrrolidinedione-based antiviral candidates.

Antiproliferative Effects in Cell-Based Assays (for analogous structures)

Analogous structures incorporating the pyrrolidine-2,5-dione and other pyrrolidine frameworks have demonstrated significant antiproliferative effects across various cancer cell lines. These compounds often function by inducing apoptosis and disrupting cellular metabolism.

A series of hybrid molecules combining the pyrrolidinedione scaffold with thiazolidinone showed notable anticancer effects in SCC-15 carcinoma cells. These derivatives were found to decrease cellular metabolic activity and the production of reactive oxygen species (ROS), while simultaneously increasing the activity of caspase 3, a key executioner enzyme in the apoptotic cascade. researchgate.net Similarly, spiro[pyrrolidine-thiazolo-oxindoles] have exhibited broad-spectrum antiproliferative activity. researchgate.net

Research on other polysubstituted pyrrolidines has identified compounds with potent activity against colon (HCT116) and breast (MCF-7) cancer cell lines, with IC₅₀ values ranging from 2.9 to 16 μM. nih.gov Further studies on pyrrolidine-substituted derivatives have confirmed antiproliferative effects against other cell lines, including human colon adenocarcinoma (HT-29), neuroblastoma (SH-SY5Y), and cervical cancer (HeLa) cells. nih.gov In one instance, a specific analog demonstrated an antiproliferative effect against HeLa cells that was approximately 60 times greater than the control compound. nih.gov

The mechanism of action for these compounds is diverse. Some, like certain pyrrolomycin analogs, are potent inhibitors of cancer cell proliferation. nih.gov Others function as inhibitors of specific cellular targets, such as MDM2 and GPX4, which are involved in the regulation of the p53 tumor suppressor pathway and cellular antioxidant defense, respectively. nih.gov

Table 2: Antiproliferative Activity of Selected Pyrrolidine Analogs

| Compound Type | Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Pyrrolidinedione-Thiazolidinone Hybrids | SCC-15 Carcinoma | Decreased metabolic activity, increased caspase 3 activity | Not specified | researchgate.net |

| Polysubstituted Pyrrolidines | HCT116 (Colon), MCF-7 (Breast) | Strong antiproliferation | 2.9 to 16 μM | nih.gov |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | HT-29 (Colon), SH-SY5Y (Neuroblastoma) | Antiproliferative effect | Not specified | nih.gov |

| N-benzoylthiourea-pyrrolidine derivative (32a) | HeLa (Cervical) | Antiproliferative effect | 3.82 ± 0.11 µM | nih.gov |

Biosynthesis Pathways of this compound in Microorganisms

The biosynthesis of the pyrrolidine-2,4-dione ring system in microorganisms is often linked to hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme complexes. These enzymatic assembly lines combine building blocks from both fatty acid and amino acid metabolism to generate diverse natural products.

A generalized pathway suggests that the formation of the pyrrolidine-2,4-dione core can occur via a Dieckmann condensation reaction. researchgate.net This intramolecular cyclization event would be catalyzed by a reductase domain within the PKS-NRPS machinery, acting on a linear precursor assembled on the enzyme complex. researchgate.net This mechanism highlights a plausible route for the microbial production of the core scaffold of this compound.

Evidence for microbial production of related structures comes from studies on bacterial cultures. For example, bacteria stimulated by the presence of living pathogens have been shown to produce various bioactive compounds, including diketopiperazines like 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. semanticscholar.org The upregulation of these compounds in a competitive environment suggests they may serve as chemical defense agents for the producing microorganism. semanticscholar.org

Furthermore, there is a strong connection between the pyrrolidine core and microbially produced platform chemicals. Industrial processes have been developed to synthesize related compounds, such as N-methyl-2-pyrrolidone (NMP), from fermentation-derived succinic acid. pnnl.gov This synthetic route involves the conversion of diammonium succinate (B1194679) with methanol (B129727) to N-methylsuccinimide (a pyrrolidine-2,5-dione), which is subsequently hydrogenated. pnnl.gov While this is a chemical process, it demonstrates that the fundamental building blocks for N-methylated pyrrolidine rings are readily available from microbial fermentation pathways.

Applications of 1 Methylpyrrolidine 2,4 Dione in Advanced Materials and Specialized Chemical Fields

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

In the fields of medicinal and organic chemistry, organic building blocks are functionalized molecules that serve as the fundamental components for constructing more complex molecular architectures. sigmaaldrich.com The pyrrolidine (B122466) ring system, a core feature of 1-methylpyrrolidine-2,4-dione, is a prevalent scaffold found in numerous natural products, particularly alkaloids, that exhibit a wide range of biological activities. nih.gov

The pyrrolidine-2,4-dione (B1332186) moiety is recognized as a valuable and versatile scaffold in synthetic chemistry. nih.gov Its structural and electronic properties make it an ideal starting point for designing and synthesizing complex derivatives with targeted biological functions. Researchers utilize this core structure to create libraries of novel compounds for screening in various applications, most notably in the development of new agrochemicals. rsc.orgrsc.org The ability to readily modify the scaffold at different positions allows for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for a specific biological target. This modular approach is a cornerstone of modern drug and pesticide discovery. nih.govchemistryworld.com

Development of Novel Materials and Catalysts

The unique chemical properties of the this compound scaffold suggest its potential utility in materials science and catalysis.

Application in Polymer Chemistry and as Precursors for Advanced Materials

While the pyrrolidine ring is a component of various polymers, specific research detailing the direct application of this compound as a monomer or precursor in polymer chemistry is not extensively documented in current literature. The functional groups present on the dione (B5365651) ring, however, offer potential reaction sites for polymerization or for grafting onto other material backbones to create functionalized surfaces or advanced materials with tailored properties.

Incorporation into Catalytic Systems

Heterocyclic compounds are frequently employed as ligands in the development of catalytic systems. In a notable study, novel pyrrolidine-2,4-dione derivatives were designed and synthesized, indicating the compound's role in creating new chemical entities. rsc.org The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons that could coordinate with metal centers, suggesting a potential, though not yet fully explored, application in the design of novel catalysts for asymmetric synthesis and other chemical transformations.

Agrochemical Research and Development

The most significant research into the applications of this compound has been in the field of agrochemicals. A pesticide formulation is a mixture of an active ingredient, which controls the pest, and other ingredients that improve the product's effectiveness, handling, and storage. orst.edu The pyrrolidine-2,4-dione scaffold has been extensively used as a lead structure for developing new active ingredients for herbicides and fungicides.

Exploration in Insecticide and Herbicide Formulations

The development of new herbicides is crucial for managing weed resistance and improving crop yields. fbn.com Researchers have successfully used the pyrrolidine-2,4-dione structure as a template to design and synthesize novel herbicidal agents. In one study, nineteen new derivatives incorporating a substituted phenoxyethyl moiety were created. rsc.org The herbicidal activity of these compounds was evaluated against barnyard grass (Echinochloa crus-galli) and rape (Brassica campestris). rsc.org The results showed that most of the synthesized compounds possessed moderate to good inhibitory activity against plant growth at a concentration of 100 µg/mL. rsc.org Two compounds in particular, 10q and 10n, demonstrated significant herbicidal effects. rsc.org

Herbicidal Activity of Pyrrolidine-2,4-dione Derivatives

| Compound | Target Plant | Target | Inhibition Rate (%) |

|---|---|---|---|

| 10q | Barnyard Grass (Echinochloa crus-galli) | Root | 65.6 |

This table presents the highest herbicidal activities observed for two novel pyrrolidine-2,4-dione derivatives against the roots of model plants at a concentration of 100 µg/mL. Data sourced from a study on novel derivatives. rsc.org

While research into herbicidal applications is promising, the exploration of this compound derivatives specifically for insecticide formulations is less documented in the available scientific literature.

Investigations for Fungicidal Activities

The pyrrolidine-2,4-dione scaffold has proven to be a particularly fruitful starting point for the discovery of new fungicides. Fungal infections in crops can lead to significant economic losses, driving the need for novel antifungal agents. nih.govnih.gov

In one research effort, a series of novel pyrrolidine-2,4-dione derivatives were synthesized and tested against several economically important plant pathogenic fungi: Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org The bioassays revealed that the majority of the new compounds exhibited notable antifungal activity. rsc.org One derivative, compound 4h, was particularly effective against Rhizoctonia solani, showing a much higher potency than a widely used commercial fungicide, boscalid (B143098). rsc.org

In Vitro Fungicidal Activity Against Rhizoctonia solani

| Compound | EC₅₀ (µg/mL) |

|---|---|

| Derivative 4h | 0.39 |

This table compares the half maximal effective concentration (EC₅₀) of the novel derivative 4h and the commercial fungicide boscalid against the fungus Rhizoctonia solani. A lower EC₅₀ value indicates higher potency. Data sourced from a study on novel pyrrolidine-2,4-dione derivatives. rsc.org

Further research has utilized the pyrrolidine-2,4-dione structure to design peptidomimetics—small molecules that mimic the structure and function of peptides—with the goal of creating new antifungal drugs. nih.govnih.gov These designed compounds were tested for activity against fungal strains such as Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae, with some showing potent antifungal effects. nih.govnih.gov These findings underscore the importance of the this compound core as a key building block in the ongoing search for effective new fungicides. rsc.orgnih.govnih.gov

Utility as Chemical Biology Probes and Tools

The pyrrolidine-2,4-dione scaffold is a valuable building block for the creation of chemical biology probes, which are instrumental in studying biological processes within living systems. Although specific probes based on the 1-methylated version are not widely reported, derivatives of the parent pyrrolidine-dione structure have been explored for their potential to interact with biological targets.

The development of fluorescent probes is a key area where such scaffolds can be utilized. By chemically modifying the this compound core with fluorophores and specific binding moieties, it is theoretically possible to create probes for bioimaging applications. These probes could be designed to target specific enzymes or receptors, with changes in their fluorescent properties upon binding providing a means to visualize and quantify these targets within cells. The design of such probes often involves understanding the structure-activity relationship of the core scaffold.

Research into related pyrrolidine-2,3-dione (B1313883) derivatives has identified them as inhibitors of certain bacterial enzymes, such as P. aeruginosa PBP3. nih.gov This inhibitory action suggests that the pyrrolidine-dione core can be adapted to create activity-based probes. Such probes could be used to label and identify new enzymatic targets or to screen for novel inhibitors.

| Derivative Class | Biological Target/Application | Key Research Finding | Reference |

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 Inhibition | Identified as a novel class of inhibitors, suggesting potential for antibacterial probe development. | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Anti-inflammatory agents | Synthesized and evaluated as multitarget anti-inflammatory agents, indicating a scaffold for developing probes for inflammation studies. | ebi.ac.uk |

The versatility of the pyrrolidine scaffold in drug discovery, including pyrrolidine-2,5-diones, highlights its potential for the development of a wide range of biologically active compounds that could be adapted into chemical biology tools. nih.gov

Sensing Applications in Chemical Detection Systems

The principles that make the this compound scaffold suitable for biological probes also extend to its potential use in chemical sensing systems. These systems rely on the specific interaction of a sensor molecule with an analyte, leading to a measurable signal.

Fluorescent chemosensors are a prominent application. A molecule incorporating the this compound core could be functionalized with a fluorophore. Upon binding to a target analyte, a conformational change or electronic perturbation in the molecule could lead to a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). While a specific fluorescent probe for the detection of the broader category of pyrrolidine has been developed, it is not a derivative of this compound. nih.gov This, however, demonstrates the feasibility of using related chemical structures for sensing applications.

The development of sensors for various analytes often involves the strategic design of the sensor molecule to have a high affinity and selectivity for the target. The pyrrolidine-dione structure can be modified to create specific binding pockets for ions or small organic molecules. For instance, research on 4-(pyrrol-1-yl)pyridine and its derivatives has shown their utility as supramolecular chemodosimeters for nitrite (B80452) ions. nih.gov This indicates that the pyrrole-like nitrogen in such heterocyclic structures can play a key role in anion sensing.

| Sensing System Type | Potential Analyte | Sensing Mechanism | Relevant Research on Related Structures |

| Fluorescent Chemosensor | Metal Ions | Chelation-enhanced fluorescence | General principle in fluorescent probe design. |

| Fluorescent Chemosensor | Anions | Hydrogen bonding or electrostatic interactions | 4-(pyrrol-1-yl)pyridine derivatives for nitrite sensing. nih.gov |

| Colorimetric Sensor | Various small molecules | Change in absorption spectrum upon binding | General principle in colorimetric sensor design. |

Although direct research on this compound in these advanced applications is limited, the foundational chemical properties of its scaffold, combined with the successful application of its derivatives, strongly suggest its potential as a valuable component in the future development of sophisticated chemical biology probes and sensitive chemical detection systems. Further research is warranted to explore these possibilities.

Future Research Directions and Emerging Trends for 1 Methylpyrrolidine 2,4 Dione

Advancements in Stereoselective and Sustainable Synthetic Methodologies

Future synthetic research will increasingly prioritize the development of stereoselective and sustainable methods for producing 1-Methylpyrrolidine-2,4-dione and its analogs. The demand for enantiomerically pure compounds, particularly for biological screening and as chiral building blocks, is driving innovation in asymmetric synthesis.

Key Research Thrusts:

Organocatalysis: The use of small organic molecules, such as proline and its derivatives, as catalysts for the asymmetric construction of the pyrrolidine (B122466) ring is a significant area of interest. mdpi.comnih.gov These methods offer a greener alternative to traditional metal-based catalysts. mdpi.comnih.gov Researchers are exploring novel pyrrolidine-based organocatalysts to improve efficiency and selectivity in reactions like Michael additions and aldol (B89426) reactions, which are crucial steps in forming the core structure. nih.govmdpi.com